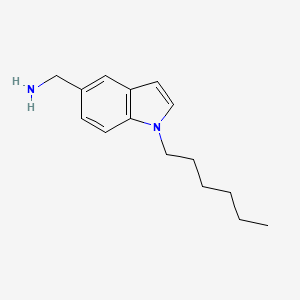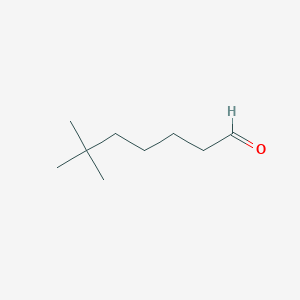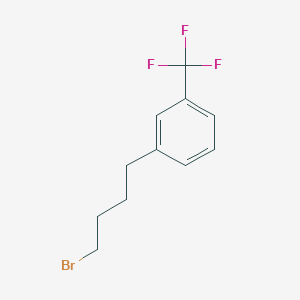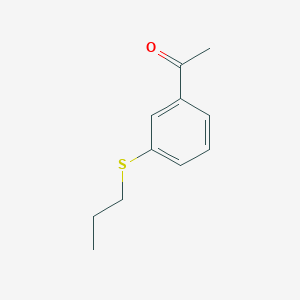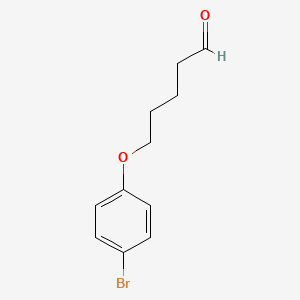
5-(4-Bromophenoxy)pentanal
Vue d'ensemble
Description
5-(4-Bromophenoxy)pentanal is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cyclization of ω-Formylalkyl Radicals
Beckwith and Raner (1992) investigated the reactions of bromo-substituted aldehydes, including 5-bromo-3-(1',1'-dimethylethyl)pentanal, with tributylstannane. They found that these reactions lead to debrominated aldehydes and cycloalkanols, revealing insights into the stereochemistry of the cyclization of ω-formylalkyl radicals (Beckwith & Raner, 1992).
Aldose Reductase Inhibitory Activity
Wang et al. (2005) isolated new bromophenols from the red alga Symphyocladia latiuscula, including compounds structurally related to brominated aldehydes. These compounds exhibited significant aldose reductase inhibitory activity, which is relevant for therapeutic applications in diabetes and related disorders (Wang et al., 2005).
Hydroacylation of Alkenes
Tsujimoto et al. (2001) reported the successful hydroacylation of simple alkenes with aldehydes via a radical process using N-hydroxyphthalimide (NHPI) as a catalyst. This study demonstrates the potential of using bromo-substituted aldehydes, such as 5-(4-Bromophenoxy)pentanal, in radical-chain addition reactions (Tsujimoto et al., 2001).
Phase-Transfer Catalysis
Ogoshi et al. (2013) developed an amphiphilic pillar[5]arene-based compound that acted as an efficient and substrate-selective phase-transfer catalyst. This research could be relevant for the development of new catalytic systems involving bromo-substituted aldehydes (Ogoshi et al., 2013).
Synthesis of Talaromycin A
Guanti et al. (1993) used asymmetrized tris(hydroxymethyl)methane equivalents for the synthesis of various organic compounds, including a pentanal derivative. This research contributes to the understanding of synthetic pathways involving bromo-substituted aldehydes (Guanti et al., 1993).
Propriétés
IUPAC Name |
5-(4-bromophenoxy)pentanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-8H,1-3,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBCYRIOQXUVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCC=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



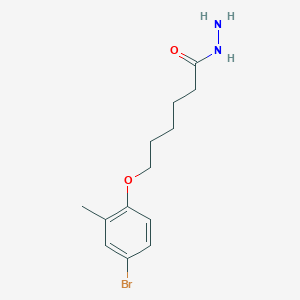

![[4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine](/img/structure/B7895712.png)
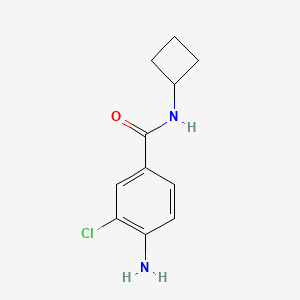
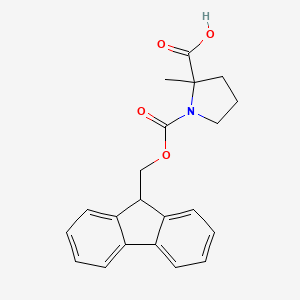
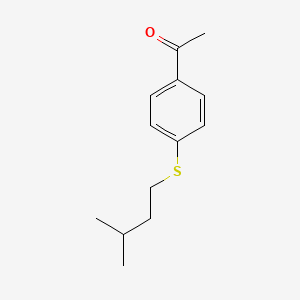
![1-[4-(iso-Pentylthio)phenyl]ethanol](/img/structure/B7895734.png)

![1-[(3-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B7895759.png)
